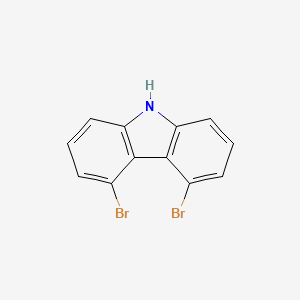
4,5-dibromo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-9H-carbazole typically involves the bromination of 9H-carbazole. One common method is the regioselective dilithiation of carbazole followed by electrophilic bromination. This process involves the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve lithiation at the 4 and 5 positions, followed by quenching with a brominating agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with appropriate ligands and bases.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbazoles can be obtained.
Coupling Products: Biaryl compounds and other complex structures can be synthesized through coupling reactions.
Scientific Research Applications
4,5-Dibromo-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photocatalysis: Carbazole derivatives, including this compound, are explored for their potential as photocatalysts in various chemical reactions.
Biological Studies: Carbazole derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4,5-dibromo-9H-carbazole depends on its application:
In Organic Electronics: The compound’s electronic properties, such as charge transport and light emission, are influenced by the presence of bromine atoms, which can affect the conjugation and energy levels of the molecule.
In Photocatalysis: The bromine atoms can facilitate the generation of reactive intermediates under light irradiation, enhancing the compound’s photocatalytic activity.
Comparison with Similar Compounds
2,7-Dibromo-9H-carbazole: Another dibromo derivative of carbazole, used in similar applications but with different substitution patterns.
3,6-Dibromo-9H-carbazole: This compound has bromine atoms at the 3 and 6 positions, affecting its reactivity and properties differently compared to 4,5-dibromo-9H-carbazole.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and functionalization possibilities. The proximity of the bromine atoms at the 4 and 5 positions can lead to unique peri-like interactions, influencing the compound’s electronic and photophysical properties .
Properties
Molecular Formula |
C12H7Br2N |
|---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
4,5-dibromo-9H-carbazole |
InChI |
InChI=1S/C12H7Br2N/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6,15H |
InChI Key |
PJFWRZFVBUTJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(N2)C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


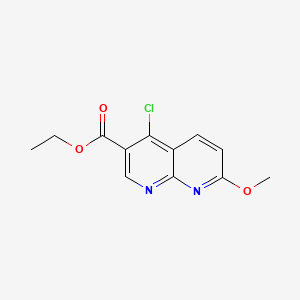

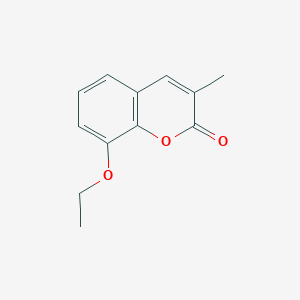
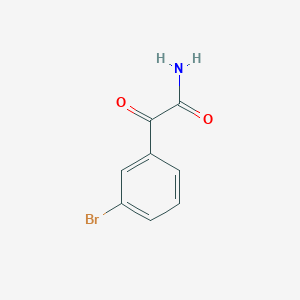
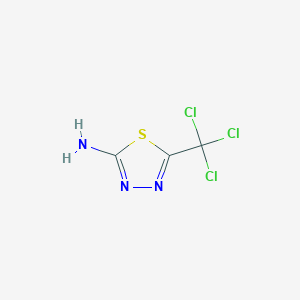
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
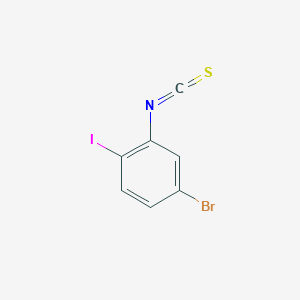
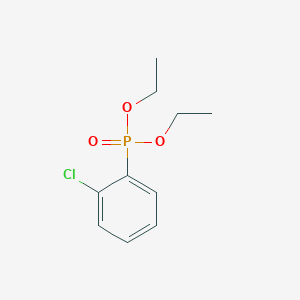
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)

![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)
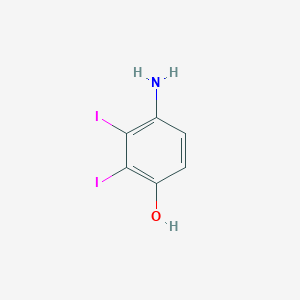
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)
